6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of tetrazolo-triazines
Vorbereitungsmethoden
The synthesis of 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one has several scientific research applications. It is used in the complexation of lanthanides, actinides, and transition metal cations, which has implications for actinide (III)/lanthanide (III) partitioning . This compound is also studied for its potential use in energetic materials due to its high thermal stability and insensitivity to mechanical stimulation . Additionally, it has applications in the field of nuclear chemistry for the selective extraction of specific metal ions .
Wirkmechanismus
The mechanism of action of 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one involves its ability to form stable complexes with metal ions. The molecular targets include various metal cations, and the pathways involved often include coordination chemistry and ligand exchange reactions . The stability and selectivity of these complexes are influenced by the specific structure of the compound and the nature of the metal ions involved.
Vergleich Mit ähnlichen Verbindungen
6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one can be compared with other similar compounds such as 3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine and 4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its high thermal stability and potential use in selective metal ion extraction.
Eigenschaften
Molekularformel |
C4H4N6O |
---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
6-methyl-8H-tetrazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C4H4N6O/c1-2-3(11)5-4-6-8-9-10(4)7-2/h1H3,(H,5,6,9,11) |
InChI-Schlüssel |
UTYSHJPFJZTLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=NN=N2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.